molecular formula C15H12N4O2 B5779506 6-(diphenylamino)-1,3,5-triazine-2,4-diol

6-(diphenylamino)-1,3,5-triazine-2,4-diol

Cat. No. B5779506
M. Wt: 280.28 g/mol
InChI Key: RZRVAUVXBBEMOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(diphenylamino)-1,3,5-triazine-2,4-diol, also known as DPA or Diphenylamine, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound has a unique structure that makes it an attractive candidate for research in areas such as biochemistry, pharmacology, and materials science. In

Scientific Research Applications

6-(diphenylamino)-1,3,5-triazine-2,4-diol has been extensively studied for its potential applications in various scientific fields. In biochemistry, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been used as a fluorescent probe to study protein-ligand interactions. In pharmacology, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been investigated for its potential use as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In materials science, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been used as a dopant in organic electronics to improve the performance of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 6-(diphenylamino)-1,3,5-triazine-2,4-diol is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various cellular processes. In biochemistry, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been shown to bind to the active site of enzymes and disrupt their function. In pharmacology, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been investigated for its potential to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
6-(diphenylamino)-1,3,5-triazine-2,4-diol has been shown to have a range of biochemical and physiological effects. In biochemistry, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been shown to alter the conformation of proteins and inhibit their activity. In pharmacology, 6-(diphenylamino)-1,3,5-triazine-2,4-diol has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

6-(diphenylamino)-1,3,5-triazine-2,4-diol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It is also a fluorescent compound, which makes it useful for studying protein-ligand interactions. However, 6-(diphenylamino)-1,3,5-triazine-2,4-diol also has some limitations. It is toxic in high doses and can cause skin irritation. It also has limited solubility in water, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 6-(diphenylamino)-1,3,5-triazine-2,4-diol. In biochemistry, 6-(diphenylamino)-1,3,5-triazine-2,4-diol could be further studied as a fluorescent probe to study protein-ligand interactions. In pharmacology, 6-(diphenylamino)-1,3,5-triazine-2,4-diol could be investigated for its potential as an anticancer agent and as a drug for the treatment of Alzheimer's disease. In materials science, 6-(diphenylamino)-1,3,5-triazine-2,4-diol could be further studied as a dopant in organic electronics to improve the performance of OLEDs. Additionally, new synthesis methods for 6-(diphenylamino)-1,3,5-triazine-2,4-diol could be developed to improve its yield and purity.

Synthesis Methods

The synthesis of 6-(diphenylamino)-1,3,5-triazine-2,4-diol can be achieved through several methods, including the reaction of diphenylamine with nitrous acid, the reaction of diphenylamine with sulfuric acid and sodium nitrate, or the reaction of diphenylamine with potassium permanganate and sulfuric acid. The most commonly used method involves the reaction of diphenylamine with nitrous acid, which produces 6-(diphenylamino)-1,3,5-triazine-2,4-diol in high yields.

properties

IUPAC Name

6-(N-phenylanilino)-1H-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c20-14-16-13(17-15(21)18-14)19(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRVAUVXBBEMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Diphenylamino)-1,3,5-triazine-2,4-diol

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